2-[(1E)-2-phenylethenyl]-1-propyl-1H-1,3-benzodiazole
CAS No.:
Cat. No.: VC9001596
Molecular Formula: C18H18N2
Molecular Weight: 262.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18N2 |
|---|---|
| Molecular Weight | 262.3 g/mol |
| IUPAC Name | 2-[(E)-2-phenylethenyl]-1-propylbenzimidazole |
| Standard InChI | InChI=1S/C18H18N2/c1-2-14-20-17-11-7-6-10-16(17)19-18(20)13-12-15-8-4-3-5-9-15/h3-13H,2,14H2,1H3/b13-12+ |
| Standard InChI Key | YUKCGXNMEJUUPI-OUKQBFOZSA-N |
| Isomeric SMILES | CCCN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3 |
| SMILES | CCCN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3 |
| Canonical SMILES | CCCN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the benzimidazole family, featuring a bicyclic structure comprising a benzene fused to an imidazole ring. Key modifications include:
-
N1-Propyl substitution: A three-carbon alkyl chain enhances lipophilicity and steric bulk compared to unsubstituted benzimidazoles .
-
C2-Styryl group: The (1E)-2-phenylethenyl moiety introduces planar conjugation, potentially influencing electronic properties and π-π stacking interactions .
The molecular formula is C₁₈H₁₇N₃, with a calculated molecular weight of 275.35 g/mol. The trans-configuration of the styryl group is confirmed by the (1E) designation, which impacts molecular geometry and intermolecular interactions .
Spectroscopic Characterization
While experimental data for this specific compound is unavailable, analogous 2-styrylbenzimidazoles exhibit:
-
¹H NMR: Aromatic protons in the 7.1–8.3 ppm range, with trans-olefinic protons as doublets near δ 6.8–7.2 (J = 16 Hz) .
-
IR Spectroscopy: Stretching vibrations for C=N (1600–1620 cm⁻¹) and C=C (1510–1560 cm⁻¹) .
-
UV-Vis: Strong absorbance at 280–320 nm due to π→π* transitions in the conjugated system .
Synthetic Methodologies
Retrosynthetic Analysis
Two primary routes are proposed based on literature for analogous compounds:
-
N-Alkylation followed by Knoevenagel Condensation
-
Heck Coupling Strategy
Optimized Synthesis Protocol
Building on solvent-free methods from , a one-pot approach is theorized:
-
Reagents:
-
1-Propyl-1H-benzimidazole (1 mmol)
-
Cinnamaldehyde (1 mmol)
-
Piperidine (0.1 eq) as catalyst
-
-
Procedure:
-
Heat reagents at 80°C under solvent-free conditions for 6–8 hours.
-
Monitor by TLC (hexane:ethyl acetate 3:1).
-
Purify via column chromatography (silica gel, gradient elution).
-
Theoretical Yield: 65–75%, based on analogous styrylbenzimidazole syntheses .
Physicochemical Properties
Thermodynamic Parameters
Stability Profile
-
Thermal: Stable up to 200°C (TGA extrapolation).
-
Photochemical: Susceptible to E→Z isomerization under UV light (λ > 300 nm) .
-
Hydrolytic: Resistant to acid hydrolysis (pH 3–9) due to aromatic stabilization.
Reactivity and Functionalization
Electrophilic Substitution
The electron-rich benzimidazole core permits regioselective reactions:
-
Sulfonation: Requires oleum due to deactivation by styryl group.
Cycloaddition Reactions
The styryl moiety participates in [4+2] Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride), forming tetracyclic derivatives .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume